3-Methylcholanthrene 3-Methylcholanthrene 3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992)
3-methylcholanthrene is a pentacyclic ortho- and peri-fused polycyclic arene consisting of a dihydrocyclopenta[ij]tetraphene ring system with a methyl substituent at the 3-position. It has a role as a carcinogenic agent and an aryl hydrocarbon receptor agonist.
20-Methylcholanthrene is a polycyclic aromatic hydrocarbon that consists of five fused rings with carcinogenic activity. 20-Methylcholanthrene is often used in experimental cancer studies.
3-Methylcholanthrene can cause cancer according to The Environmental Protection Agency (EPA).
A carcinogen that is often used in experimental cancer studies.
Brand Name: Vulcanchem
CAS No.: 56-49-5
VCID: VC20754671
InChI: InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3
SMILES: CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1
Molecular Formula: C21H16
Molecular Weight: 268.4 g/mol

3-Methylcholanthrene

CAS No.: 56-49-5

Cat. No.: VC20754671

Molecular Formula: C21H16

Molecular Weight: 268.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Methylcholanthrene - 56-49-5

Description 3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992)
3-methylcholanthrene is a pentacyclic ortho- and peri-fused polycyclic arene consisting of a dihydrocyclopenta[ij]tetraphene ring system with a methyl substituent at the 3-position. It has a role as a carcinogenic agent and an aryl hydrocarbon receptor agonist.
20-Methylcholanthrene is a polycyclic aromatic hydrocarbon that consists of five fused rings with carcinogenic activity. 20-Methylcholanthrene is often used in experimental cancer studies.
3-Methylcholanthrene can cause cancer according to The Environmental Protection Agency (EPA).
A carcinogen that is often used in experimental cancer studies.
CAS No. 56-49-5
Molecular Formula C21H16
Molecular Weight 268.4 g/mol
IUPAC Name 3-methyl-1,2-dihydrobenzo[j]aceanthrylene
Standard InChI InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3
Standard InChI Key PPQNQXQZIWHJRB-UHFFFAOYSA-N
SMILES CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1
Canonical SMILES CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1
Appearance Yellow to Dark Yellow Solid
Boiling Point 536 °F at 80 mmHg (NTP, 1992)
280 °C at 80 mm Hg
Colorform Yellow needles from benzene
Yellow crystals
Pale yellow, slender prisms from benzene plus ethe
Melting Point 354 to 356 °F (NTP, 1992)
178 °C

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